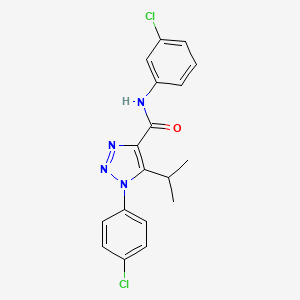![molecular formula C10H8Cl2F3NO B2778627 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide CAS No. 730951-38-9](/img/structure/B2778627.png)
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the CAS Number: 730951-38-9. It has a molecular weight of 286.08 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . A specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation of Chlorinated and Fluorinated Compounds
- Chlorinated and fluorinated compounds, including antimicrobial agents like triclosan and various organophosphate esters, are widely used in consumer products. These substances frequently enter the environment, where they can undergo degradation or transformation into potentially more toxic and persistent compounds. The occurrence, toxicity, and environmental fate of such compounds are of significant interest due to their widespread use and potential impacts on ecosystems and human health. Studies have explored the degradation pathways, environmental distribution, and toxicological effects of these compounds, highlighting the need for effective management and treatment strategies to mitigate their environmental presence (Bedoux et al., 2012) (Issac & Tierney, 1996).
Pharmacological and Therapeutic Applications
- The pharmacological and therapeutic applications of fluorinated compounds, in particular, have been extensively studied due to their potential benefits in drug design and disease treatment. Trifluoromethyl groups are commonly incorporated into pharmaceuticals to modulate pharmacokinetic and pharmacodynamic properties. Reviews have discussed the role of trifluoromethyl substituents in enhancing the activity of antitubercular agents, demonstrating their significance in developing more effective treatments for diseases such as tuberculosis (Thomas, 1969).
Toxicity and Health Risks
- The potential health risks associated with exposure to chlorinated and fluorinated compounds, including endocrine disruption, carcinogenicity, and genotoxicity, are critical areas of research. Studies investigating the toxicity of specific compounds, such as chloral hydrate and its metabolites, aim to understand their mechanisms of action and long-term health effects. This research is vital for assessing the safety of these compounds in medical, industrial, and environmental contexts (Salmon et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXUJHXQAXTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

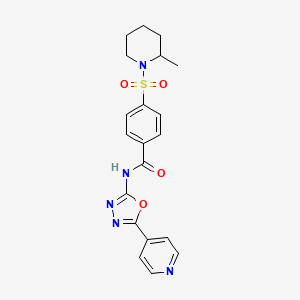
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)
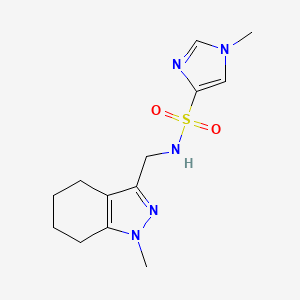
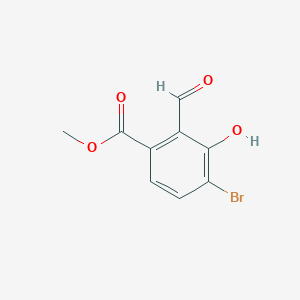
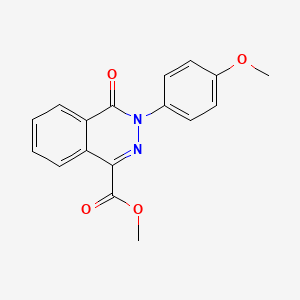
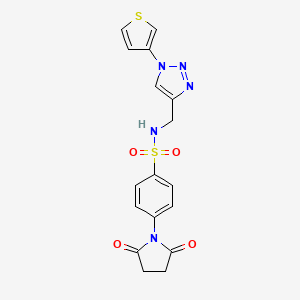
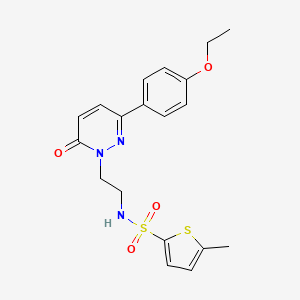
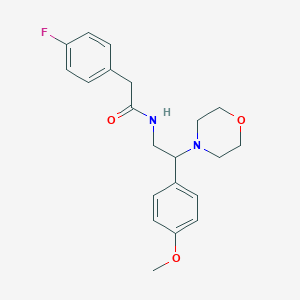
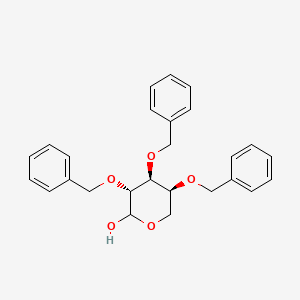
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)
![Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2778563.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)
